Anilopam

Vue d'ensemble

Description

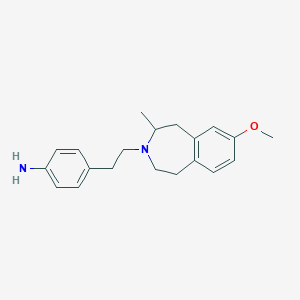

Anilopam est un analgésique opioïde appartenant à la classe des benzazépines. Il a été développé par Pentwell dans les années 1960 mais n'a jamais été commercialisé . Le nom IUPAC du composé est 4-[2-(7-méthoxy-4-méthyl-1,2,4,5-tétrahydro-3-benzazépine-3-yl)éthyl]aniline, et sa formule moléculaire est C20H26N2O .

Méthodes De Préparation

La synthèse de l'Anilopam implique plusieurs étapes, en commençant par la préparation du noyau benzazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzazépine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Introduction des groupes méthoxy et méthyle à des positions spécifiques sur le cycle benzazépine.

Attachement de la partie aniline : Cette étape implique le couplage du noyau benzazépine avec des dérivés de l'aniline dans des conditions réactionnelles appropriées.

Analyse Des Réactions Chimiques

L'Anilopam subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .

Applications de la Recherche Scientifique

Mécanisme d'Action

L'this compound exerce ses effets en agissant comme un agoniste des récepteurs opioïdes, en particulier le récepteur mu-opioïde. Cette interaction conduit à l'inhibition de la libération des neurotransmetteurs et à la modulation des signaux de douleur dans le système nerveux central. Les cibles moléculaires du composé comprennent les récepteurs opioïdes, et ses voies impliquent l'activation des récepteurs couplés aux protéines G et les cascades de signalisation intracellulaires subséquentes .

Applications De Recherche Scientifique

Mécanisme D'action

Anilopam exerts its effects by acting as an agonist at opioid receptors, particularly the mu-opioid receptor. This interaction leads to the inhibition of neurotransmitter release and modulation of pain signals in the central nervous system. The compound’s molecular targets include opioid receptors, and its pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

L'Anilopam peut être comparé à d'autres analgésiques opioïdes tels que la morphine, la codéine et le fentanyl. Bien que tous ces composés agissent sur les récepteurs opioïdes, la structure unique de la benzazépine de l'this compound le distingue des opioïdes plus connus. Des composés similaires comprennent :

Morphine : Un analgésique opioïde bien connu avec un cadre structurel différent.

Codéine : Un autre opioïde avec une structure et un profil pharmacologique distincts.

Fentanyl : Un opioïde synthétique avec une structure chimique différente mais des cibles réceptrices similaires.

L'unicité de l'this compound réside dans son noyau benzazépine, qui offre un profil pharmacocinétique et pharmacodynamique différent par rapport aux autres opioïdes .

Activité Biologique

Anilopam, a compound belonging to the benzazepine class, is primarily recognized for its role as an opioid analgesic. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on diverse research findings.

Overview of this compound

This compound is characterized as an agonist at opioid receptors, particularly the mu (μ) receptor. Its structural features contribute to its binding affinity and selectivity for these receptors, which play a crucial role in pain modulation and analgesia.

This compound's biological activity is largely attributed to its interaction with opioid receptors. The compound exhibits selective binding affinities at the mu opioid receptor, which are critical for its analgesic properties. Research indicates that this compound can modulate pain pathways by activating these receptors, leading to a reduction in pain perception.

Binding Affinities

This compound shows a broad range of binding affinities at mu and delta opioid receptors, with values ranging from 47 nM to 76 µM. This selectivity is significant as it suggests potential therapeutic advantages in managing pain with a lower risk of side effects associated with non-selective opioid receptor activation .

Cytotoxicity and Safety

Studies have assessed the cytotoxic effects of this compound and related compounds. Notably, none of the compounds tested exhibited significant cytotoxic effects up to concentrations of 20 µM, indicating a favorable safety profile for further research and potential clinical applications .

Biological Activities

This compound has been investigated for various biological activities beyond its analgesic effects:

- Anti-inflammatory Potential : Research indicates that this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties that could be beneficial in conditions characterized by inflammation .

- Antimicrobial Activity : Some studies have explored the antimicrobial efficacy of this compound derivatives against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating infections .

Study on Opioid Receptor Interactions

A study focused on the structural requirements for 4-anilidopiperidine analogues demonstrated that modifications in the phenethyl group significantly influenced binding affinities at mu and delta receptors. This research highlights how structural variations can optimize the therapeutic effects of opioid compounds like this compound .

In Vitro Evaluations

In vitro evaluations have shown that this compound and its derivatives exhibit promising anti-inflammatory and antimicrobial activities. For instance, specific analogues displayed enhanced inhibition of NF-κB activity, which is crucial for inflammatory responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCHTURXQMPGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016515 | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-46-4, 2650709-38-7 | |

| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilopam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANILOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.